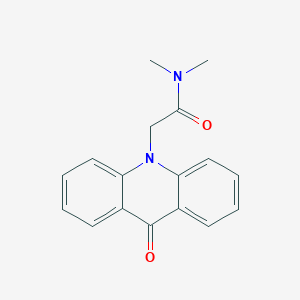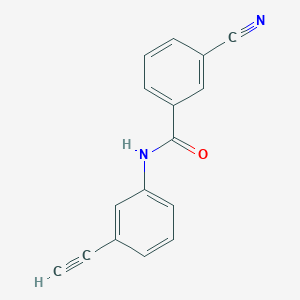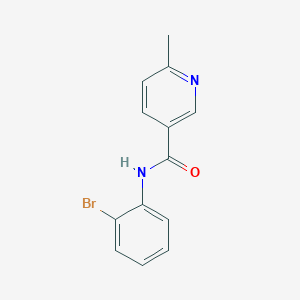
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first identified in the 1990s as a compound with potent antitumor activity in preclinical studies. Since then, a number of studies have been conducted to investigate the mechanism of action, biochemical and physiological effects, and potential clinical applications of DMXAA.
作用機序
The exact mechanism of action of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to activate the production of cytokines and chemokines, which can attract immune cells to the site of the tumor. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects, and to modulate the expression of genes involved in immune function and cell signaling. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have a vasodilatory effect, which can increase blood flow to the tumor and enhance the delivery of chemotherapy agents.
実験室実験の利点と制限
One advantage of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide as an anticancer agent is its potent antitumor activity against a range of cancer cell lines. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have synergistic effects with other chemotherapy agents, making it a promising candidate for combination therapy. However, there are also limitations to the use of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide in lab experiments. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have variable effects in different animal models, and its mechanism of action is not fully understood.
将来の方向性
There are a number of future directions for research on N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide. One area of focus is the development of combination therapies that incorporate N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide with other chemotherapy agents. Another area of focus is the identification of biomarkers that can predict the response of tumors to N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide. Additionally, there is ongoing research into the mechanism of action of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide, with the goal of developing more effective and targeted therapies for cancer.
合成法
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2,3-dimethylaniline with 2-bromo-6-methylpyridine-3-carboxylic acid, followed by cyclization to form N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has potent antitumor activity against a range of cancer cell lines, including lung, breast, colon, and prostate cancer. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have synergistic effects with other chemotherapy agents, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-5-4-6-14(12(10)3)17-15(18)13-8-7-11(2)16-9-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKZAUIEJZKBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)
![2-{[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol](/img/structure/B7457739.png)











